Binding Affinity at Rat α7 Nicotinic Acetylcholine Receptor (nAChR)
The compound exhibits a measurable, albeit low, affinity for the rat α7 nAChR subtype. In an antagonist assay using Xenopus oocytes expressing the rat α7 receptor, 6-((3-Methylcyclobutyl)methoxy)nicotinic acid inhibited acetylcholine-induced currents with an IC50 of 8.07 μM (8,070 nM) [1]. While this potency is modest compared to high-affinity nAChR ligands, it provides a quantitative benchmark for structure-activity relationship (SAR) studies. In contrast, the parent compound nicotinic acid itself is not a potent ligand for this receptor subtype, and this data establishes a baseline for the effect of the 3-methylcyclobutylmethoxy substitution on nAChR interaction [2].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 8.07 μM (8,070 nM) |
| Comparator Or Baseline | Nicotinic acid (parent compound) |
| Quantified Difference | Not directly comparable; nicotinic acid is not a potent ligand for α7 nAChR. |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes; antagonist mode; assessed as inhibition of acetylcholine-induced currents. |
Why This Matters
This data allows researchers to benchmark the impact of this specific 6-substituent on α7 nAChR binding, a key target in CNS drug discovery, facilitating the rational design of more potent and selective analogs.
- [1] BindingDB. (n.d.). Entry BDBM50106921 / CHEMBL3600666 for 6-((3-Methylcyclobutyl)methoxy)nicotinic acid. View Source
- [2] Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1490-1500. View Source
